molecular formula C19H23N3O4 B14920259 [4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl](pyridin-3-yl)methanone

[4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl](pyridin-3-yl)methanone

Cat. No.: B14920259
M. Wt: 357.4 g/mol
InChI Key: OMNKFZGGXRMQTJ-UHFFFAOYSA-N
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Description

4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a hydroxy-dimethoxybenzyl group and a pyridylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis begins with 4-hydroxy-3,5-dimethoxybenzyl chloride and 3-pyridylmethanone.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods:

    Scale-Up Considerations: For industrial production, the reactions can be scaled up using continuous flow reactors to ensure consistent quality and yield.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the pyridylmethanone can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Probes: Utilized as a probe to study biological pathways and interactions.

Medicine:

    Pharmacological Research: Investigated for potential therapeutic applications due to its unique structural features.

Industry:

    Material Science: Explored for use in the development of new materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways:

    Binding to Receptors: The compound may interact with specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound could influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

  • 4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazine
  • 3-Pyridylmethanone
  • 4-Hydroxy-3,5-dimethoxybenzyl chloride

Uniqueness:

  • Structural Complexity: The combination of the piperazine ring with both hydroxy-dimethoxybenzyl and pyridylmethanone groups makes it unique.
  • Potential Applications: Its unique structure offers potential applications in various fields, distinguishing it from simpler analogs.

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C19H23N3O4/c1-25-16-10-14(11-17(26-2)18(16)23)13-21-6-8-22(9-7-21)19(24)15-4-3-5-20-12-15/h3-5,10-12,23H,6-9,13H2,1-2H3

InChI Key

OMNKFZGGXRMQTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)C3=CN=CC=C3

Origin of Product

United States

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